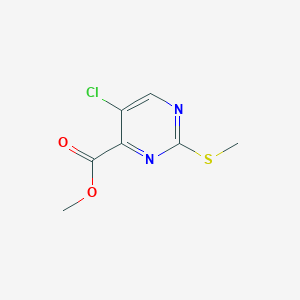

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Overview

Description

“Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2S . It is structurally similar to “Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate”, which is a white to yellow solid compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the displacement of the sulfone with formylated aniline using NaH in THF has been used to yield related compounds . Another method involved the removal of the Boc-protecting group with TFA followed by treatment with DIEA as the base .Molecular Structure Analysis

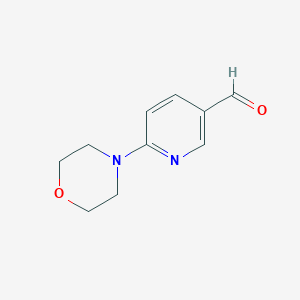

The molecular structure of “Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate” includes a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings . The inter-ring angle is determined by the balance between three main factors: conjugation of the electron systems of both rings, steric repulsion between the substituents on the tetrazole ring, and intramolecular H-bond-like interaction .Chemical Reactions Analysis

Investigation of reactions involving similar compounds suggested that the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion .Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine derivatives, including Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, have been studied for their potential neuroprotective and anti-neuroinflammatory properties. These compounds can be designed to target neurodegenerative diseases, ischemic stroke, and traumatic brain injury. They work by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, which are crucial in the progression of neurodegenerative conditions .

Antiviral and Anticancer Activity

The pyrimidine core is a common feature in many pharmacologically active compounds. Research has shown that pyrimidine derivatives exhibit significant antiviral and anticancer activities. This is due to their ability to interfere with the replication process of viruses and the proliferation of cancer cells. The specific mechanisms by which Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate exerts these effects would be an interesting area for further study .

Antioxidant Properties

Antioxidants are vital in protecting the body from oxidative stress and free radicals. Pyrimidine derivatives have been reported to possess antioxidant properties, which could be harnessed in the development of treatments for diseases caused by oxidative damage .

Antimicrobial Applications

The antimicrobial activity of pyrimidine derivatives makes them candidates for the development of new antibiotics. With antibiotic resistance on the rise, novel compounds like Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate could provide a new avenue for combating resistant strains of bacteria .

Synthesis of Bicyclic Systems

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate serves as a building block in the synthesis of complex bicyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These systems have significant synthetic and biological importance and are used in medical and pharmaceutical fields .

Medicinal Chemistry Synthesis

This compound is used as a precursor in medicinal chemistry for the synthesis of various biologically active molecules. Its reactivity allows for the construction of compounds with potential therapeutic applications .

Kinase Inhibitors

Pyrimidine derivatives have been utilized in the synthesis of kinase inhibitors, which play a crucial role in the regulation of cellular processes. These inhibitors can be used to treat diseases like cancer by targeting specific kinases involved in cell growth and survival .

Marine Alkaloid Synthesis

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate has been used in the total synthesis of marine alkaloids, such as variolin B. These alkaloids have unique biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, also known as methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate, is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity It’s worth noting that pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Mode of Action

It’s suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Also, they can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The possible mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

For instance, it’s noted that the compound has a low solubility in water but can dissolve in organic solvents like ethanol .

Result of Action

The molecular results revealed that pyrimidine derivatives have promising neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Also, they can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the compound’s stability can be affected by thermal decomposition, which can lead to the release of irritating gases and vapors .

properties

IUPAC Name |

methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBLUGJWGGDSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406100 | |

| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

CAS RN |

79686-03-6 | |

| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)

![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)